N-Nitroso-1-(2-methoxyphenyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-1-(2-methoxyphenyl)-piperazine is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties, making them a subject of significant scientific interest. This compound features a piperazine ring substituted with a nitroso group and a 2-methoxyphenyl group, contributing to its unique chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-1-(2-methoxyphenyl)-piperazine typically involves the nitrosation of 1-(2-methoxyphenyl)-piperazine. This reaction is carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions to ensure the formation of the desired nitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-1-(2-methoxyphenyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium ethoxide and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
N-Nitroso-1-(2-methoxyphenyl)-piperazine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Nitroso-1-(2-methoxyphenyl)-piperazine involves its interaction with cellular components, leading to various biochemical effects. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, potentially leading to mutagenic and carcinogenic effects. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-Nitroso-1-(2-hydroxyphenyl)-piperazine
- N-Nitroso-1-(2-ethoxyphenyl)-piperazine
- N-Nitroso-1-(2-chlorophenyl)-piperazine
Uniqueness
N-Nitroso-1-(2-methoxyphenyl)-piperazine is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance its solubility and modify its interaction with biological targets, making it a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-nitrosopiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11-5-3-2-4-10(11)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBXEOUCIQLIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.